- A novel synthesis of highly substituted perhydropyrrolizines, perhydroindolizines, and pyrrolidines: inhibition of the peptidyl-prolyl cis/trans isomerase (PPIase) Pin1, Helvetica Chimica Acta, 2007, 90(2), 217-259

Cas no 95715-85-8 (Boc-D-ser-ome)

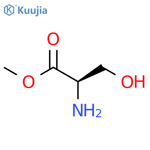

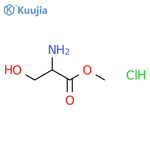

Boc-D-ser-ome structure

Nome del prodotto:Boc-D-ser-ome

Boc-D-ser-ome Proprietà chimiche e fisiche

Nomi e identificatori

-

- BOC-D-Serine methyl ester

- N-(Tert-Butoxycarbonyl)-D-Serine Methyl Ester

- (R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate

- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- Boc-D-Ser-Ome

- D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

- N-tert-Butoxycarbonyl-D-Serine Methyl Ester

- methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- N-Boc-D-serine Methyl Ester

- tert-Butyl [(R)-1-(methoxycarbonyl)-2-hydroxyethyl]carbamate

- N-BOC-D-serine methylester

- Boc-D-Serinemethyl ester

- (-)-METHYL N-BOC-D-SERINATE

- D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

- NSC659314

- N-BOC-D-serinem

- N-[(1,1-Dimethylethoxy)carbonyl]-D-serine methyl ester (ACI)

- D

- Methyl (2R)-2-[[(tert-butoxy)carbonyl]amino]-3-hydroxypropanoate

- Methyl (R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate

- N-Boc-(D)-Serine methyl ester

- N-BOC-D-Serine methyl ester,98%

- AKOS015892723

- B4859

- DTXSID00327481

- (r)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid methyl ester

- SANNKFASHWONFD-ZCFIWIBFSA-N

- 95715-85-8

- methyl n-(tert-butoxycarbonyl)-d-serinate

- EN300-332246

- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

- N-[(1,1-Dimethylethoxy)carbonyl]-D-serine methyl ester

- Q-101716

- BB6YGX76JZ

- methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate

- tert-butyl (R)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate

- SCHEMBL3617926

- AC-24070

- AS-12236

- tert-Butyl [(R)-1-(Methoxycarbonyl)-2-hydroxyethyl]carbamate; (R)-Methyl 2-(tert-Butoxycarbonylamino)-3-hydroxypropanoate; N-[(1,1-Dimethylethoxy)carbonyl]-D-serine Methyl Ester;

- AKOS015995302

- N-(tert-Butoxycarbonyl)-D-serine methyl ester, 97%

- J-300232

- PD196118

- MFCD00270516

- methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- M06200

- METHYL N-BOC-D-SERINATE

- CS-W019796

- NSC-659314

- HY-79513

- Methyl (tert-butoxycarbonyl)-D-serinate

- Boc-D-ser-ome

-

- MDL: MFCD00270516

- Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1

- Chiave InChI: SANNKFASHWONFD-ZCFIWIBFSA-N

- Sorrisi: [C@H](CO)(NC(=O)OC(C)(C)C)C(=O)OC

Proprietà calcolate

- Massa esatta: 219.110673g/mol

- Carica superficiale: 0

- XLogP3: 0.2

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 5

- Conta legami ruotabili: 6

- Massa monoisotopica: 219.110673g/mol

- Massa monoisotopica: 219.110673g/mol

- Superficie polare topologica: 84.9Ų

- Conta atomi pesanti: 15

- Complessità: 233

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: 2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.08 g/mL at 25 °C(lit.)

- Punto di fusione: No data available

- Punto di ebollizione: 215 °C(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.453(lit.)

- PSA: 84.86000

- LogP: 0.43590

- Attività ottica: [α]25/D +18.8°, c = 5 in methanol

Boc-D-ser-ome Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26-36/37/39

- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

Boc-D-ser-ome Dati doganali

- CODICE SA:2924199090

- Dati doganali:

Codice doganale cinese:

2924199090Panoramica:

2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Boc-D-ser-ome Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-332246-10.0g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate |

95715-85-8 | 95.0% | 10.0g |

$22.0 | 2025-03-18 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0838569443-25g |

Boc-D-ser-ome |

95715-85-8 | 98%(HPLC) | 25g |

¥ 563.5 | 2024-07-19 | |

| Cooke Chemical | A1312012-25G |

BOC-D-Serine methyl ester |

95715-85-8 | 98% | 25g |

RMB 150.40 | 2025-02-21 | |

| Chemenu | CM119514-100g |

N-Boc-D-serine Methyl Ester |

95715-85-8 | 97% | 100g |

$*** | 2023-03-29 | |

| ChemScence | CS-W019796-1kg |

(R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate |

95715-85-8 | >97.0% | 1kg |

$696.0 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011536-5g |

Boc-D-ser-ome |

95715-85-8 | 98% | 5g |

¥25 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61296-5g |

N-Boc-D-serine methyl ester, 97% |

95715-85-8 | 97% | 5g |

¥1307.00 | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BQ177-100g |

Boc-D-ser-ome |

95715-85-8 | 97% | 100g |

¥531.0 | 2022-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803250-25g |

Boc-D-Serine methyl ester |

95715-85-8 | 98% | 25g |

¥178.00 | 2022-09-02 | |

| TRC | B690475-10g |

N-tert-Butoxycarbonyl-D-Serine Methyl Ester |

95715-85-8 | 10g |

$ 95.00 | 2022-06-06 |

Boc-D-ser-ome Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C → 20 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Methanol ; 14 h, rt

Riferimento

- Therapeutic agent or prophylactic agent for pulmonary hypertension containing nipecotic acid derivative, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 5 h, rt

Riferimento

- HIV inhibitor, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Solvents: Tetrahydrofuran ; < 1 h, 0 °C; 14 h, rt; 3 h, 50 °C

1.2 Solvents: Tetrahydrofuran ; < 1 h, 0 °C; 14 h, rt; 3 h, 50 °C

Riferimento

- Synthesis of D-Abrines by palladium-catalyzed reaction of ortho-iodoanilines with N-Boc-N-methylalanyl-substituted acetaldehyde and acetylene, Organic Letters, 2013, 15(10), 2474-2477

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled

1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt

1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt

Riferimento

- Methods and intermediates for synthesizing SK1-I, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 20 min, 140 °C

Riferimento

- A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration, Journal of Medicinal Chemistry, 2020, 63(5), 2372-2390

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt; overnight, rt

Riferimento

- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Methanol ; cooled; 14 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

Riferimento

- Analgesic containing nipecotic acid derivative, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Methanol ; cooled; 14 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

Riferimento

- Preparation of nipecotic acid derivatives as sEH inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 12 h, rt

Riferimento

- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

Boc-D-ser-ome Raw materials

Boc-D-ser-ome Preparation Products

Boc-D-ser-ome Letteratura correlata

-

Mark Billing,Grit Festag,Peter Bellstedt,Felix H. Schacher Polym. Chem. 2017 8 936

95715-85-8 (Boc-D-ser-ome) Prodotti correlati

- 2766-43-0(Boc-Ser-OMe)

- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)

- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)

- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

- 86123-95-7((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

- 15761-38-3(Boc-L-Ala-OH)

- 119881-02-6(2-((tert-Butoxycarbonyl)amino)malonic acid)

- 51293-47-1(Boc-Ser(Me)-OH)

- 102831-44-7(Diethyl (Boc-amino)malonate)

- 6368-20-3((tert-Butoxycarbonyl)-D-serine)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:95715-85-8)BOC-D-SER-OME

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:95715-85-8)Boc-D-ser-ome

Purezza:99%

Quantità:1kg

Prezzo ($):267.0